molecular formula C24H32N4O2 B5058557 3-(2,2-dimethyloxan-4-yl)-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

3-(2,2-dimethyloxan-4-yl)-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B5058557
M. Wt: 408.5 g/mol
InChI Key: LSRZLPSXJCISCU-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyloxan-4-yl)-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethyloxan-4-yl)-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxane ring: The synthesis begins with the preparation of 2,2-dimethyloxane-4-carbaldehyde, which is obtained through the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate oxidizing agent.

    Condensation reaction: The aldehyde is then condensed with ethyl cyanoacetate in the presence of a base, such as sodium acetate, to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate.

    Grignard reaction: The resulting compound undergoes a Grignard reaction with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate.

    Nitrile formation: The ester group is eliminated using potassium hydroxide in ethylene glycol, leading to the formation of 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile.

    Hydrazine addition: The nitrile is then reduced with lithium aluminum hydride to form the corresponding amine, which is subsequently reacted with hydrazine to introduce the hydrazinyl group.

    Spirocyclization: Finally, the amine undergoes a cyclization reaction with an appropriate benzoquinazoline derivative to form the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyloxan-4-yl)-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

    Cyclization: The compound can undergo further cyclization reactions to form more complex spirocyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under basic or acidic conditions.

    Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, substitution can result in various substituted derivatives, and cyclization can lead to more complex spirocyclic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with unique mechanical or electronic properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or protein-ligand interactions.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which 3-(2,2-dimethyloxan-4-yl)-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The hydrazinyl group can form strong interactions with the target, while the spirocyclic structure provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Dimethyloxan-4-yl)-4-methylpentanenitrile: A precursor in the synthesis of the target compound, with similar structural features but lacking the spirocyclic and hydrazinyl groups.

    2,2-Dimethyloxane-4-carbaldehyde: Another precursor, which shares the oxane ring but lacks the complexity of the final compound.

    Spiro[benzoquinazoline-cyclohexane] derivatives: Compounds with similar spirocyclic structures but different substituents.

Uniqueness

The uniqueness of 3-(2,2-dimethyloxan-4-yl)-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one lies in its combination of the spirocyclic structure, hydrazinyl group, and oxane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-23(2)15-17(10-13-30-23)28-21(29)19-20(26-22(28)27-25)18-9-5-4-8-16(18)14-24(19)11-6-3-7-12-24/h4-5,8-9,17H,3,6-7,10-15,25H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRZLPSXJCISCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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